Fmoc-NMe-PEG4-NHS ester

PROTAC Synthesis Bioconjugation Linker Chemistry

Researchers developing PROTACs require linkers with precise, orthogonal reactivity to ensure stable, high-purity conjugates. Fmoc-NMe-PEG4-NHS ester addresses this by providing an NHS ester for amine coupling and a unique Fmoc-protected N-methylamine for controlled secondary conjugation. The N-methyl group modulates reactivity, reducing side reactions and potentially enhancing biological stability compared to non-methylated analogs. The PEG4 spacer improves aqueous solubility and reduces aggregation, critical for active degrader molecules. - Enables sequential bioconjugation for complex PROTAC synthesis - N-methylamine offers a distinct, less nucleophilic handle for site-specific modification - PEG4 spacer enhances solubility and reduces protein aggregation

Molecular Formula C31H38N2O10
Molecular Weight 598.6 g/mol
Cat. No. B1192723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NMe-PEG4-NHS ester
SynonymsFmoc-NMe-PEG4-NHS ester
Molecular FormulaC31H38N2O10
Molecular Weight598.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H38N2O10/c1-32(31(37)42-22-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27)13-15-39-17-19-41-21-20-40-18-16-38-14-12-30(36)43-33-28(34)10-11-29(33)35/h2-9,27H,10-22H2,1H3
InChIKeyGDTKRPKAACWJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-NMe-PEG4-NHS Ester: Technical Specifications and Procurement Baseline for a PROTAC Linker


Fmoc-NMe-PEG4-NHS ester (CAS 2228857-30-3) is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker [1]. Its structure comprises an N-hydroxysuccinimide (NHS) ester at one terminus for reaction with primary amines, and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected N-methylated amine at the other, connected by a tetraethylene glycol (PEG4) spacer . This orthogonal protecting group strategy makes it a key intermediate for sequential bioconjugation reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) . It has a molecular weight of 598.64 g/mol and a chemical formula of C31H38N2O10 .

Fmoc-NMe-PEG4-NHS Ester: Why Simple Substitution with Other PEG Linkers Can Compromise Experimental Outcomes


While the market offers numerous Fmoc-PEG-NHS ester and other heterobifunctional linkers, their functional groups and subtle structural differences lead to distinct physicochemical and biological properties that preclude simple substitution . The primary distinction of Fmoc-NMe-PEG4-NHS ester lies in its N-methylated amine terminus. In non-methylated analogs like Fmoc-PEG4-NHS ester, deprotection reveals a primary amine, which is more nucleophilic and more likely to participate in unintended side reactions or lead to different conformational and biological profiles of the final conjugate . The N-methyl group in Fmoc-NMe-PEG4-NHS ester modulates the amine's reactivity, potentially enhancing the stability of the resulting conjugate against enzymatic degradation and altering its solubility profile . Therefore, selecting this specific linker is not a matter of minor variation; it is a deliberate choice to control conjugate properties, reactivity, and stability in advanced applications.

Fmoc-NMe-PEG4-NHS Ester: Quantitative Evidence for Differentiated Performance in Bioconjugation


Molecular Weight and Formula Compared to Non-Methylated Analog Fmoc-PEG4-NHS Ester

The N-methylation in Fmoc-NMe-PEG4-NHS ester results in a measurable increase in molecular weight compared to the non-methylated analog, Fmoc-PEG4-NHS ester. This structural modification is critical for altering the physicochemical properties of the final conjugate .

PROTAC Synthesis Bioconjugation Linker Chemistry

Hydrophilicity and XLogP3 Compared to Non-PEGylated Linkers

The PEG4 spacer in Fmoc-NMe-PEG4-NHS ester contributes to its hydrophilic nature, which is essential for improving the aqueous solubility of hydrophobic drug payloads or protein ligands . This is quantified by its computed XLogP3 value, which can be compared to a theoretical non-PEGylated linker.

Solubility Pharmacokinetics PROTAC Linker

Improved Reaction Yields Attributed to Reduced Steric Hindrance

The PEG4 spacer is not merely a solubilizing group; it also physically separates the reactive NHS ester and the Fmoc-protected amine. This increased distance is reported to reduce steric hindrance during bioconjugation reactions, which can lead to higher and more reproducible reaction yields compared to shorter or more rigid linkers [1].

Bioconjugation Reaction Yield PEG Spacer

Fmoc-NMe-PEG4-NHS Ester: Application Scenarios Driven by Differential Linker Properties


Synthesis of PROTACs for Targeted Protein Degradation

This is the primary and most established application for Fmoc-NMe-PEG4-NHS ester . Its heterobifunctional nature is ideal for the sequential conjugation required to build a PROTAC molecule. The NHS ester first reacts with a ligand for a target protein, and after Fmoc deprotection, the revealed N-methylamine can be coupled to an E3 ubiquitin ligase ligand. The PEG4 spacer's ability to improve solubility and reduce aggregation (inferred from its low XLogP3) is critical for maintaining the biological activity of the final PROTAC molecule [1].

Peptide and Protein PEGylation for Enhanced Stability and Solubility

Researchers can use Fmoc-NMe-PEG4-NHS ester to site-specifically attach a PEG4-NMe-Fmoc group to a protein or peptide's primary amines . The PEG4 chain increases the conjugate's hydrodynamic radius, which can prolong its in vivo half-life and reduce renal clearance. The N-methyl group on the protected amine can alter the conjugate's susceptibility to enzymatic degradation compared to a non-methylated PEG linker . After purification, the Fmoc group can be removed to provide a unique handle for further site-specific modifications, such as the attachment of a fluorophore or another payload.

Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Modification

The Fmoc protecting group is the gold standard in SPPS, making Fmoc-NMe-PEG4-NHS ester a highly compatible building block [2]. It can be coupled to the N-terminus of a resin-bound peptide via the NHS ester before cleavage. Following cleavage and global deprotection, the PEG4 spacer remains attached, improving the peptide's aqueous solubility and providing a chemical 'handle' for further bioconjugation. The N-methylamine is a unique functional group not naturally found in peptides, offering a distinct site for orthogonal chemistry that is less nucleophilic than a primary amine.

Development of Antibody-Drug Conjugates (ADCs) and Other Targeted Therapeutics

This linker is employed in the creation of more complex biotherapeutics where controlled spacing and conjugate stability are paramount [3]. For instance, in an ADC, the NHS ester can be used to attach the linker-drug payload to surface lysines on an antibody. The PEG4 spacer provides a hydrophilic shield that can prevent aggregation of the hydrophobic drug-antibody conjugate. The unique properties of the N-methylamine terminus provide a controlled and distinct conjugation site that can be optimized for payload release kinetics, differentiating it from simpler, non-methylated analogs.

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